2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a complex structure with a pyridazinyl and pyridinyl moiety, making it a subject of study in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyridazinyl and pyridinyl rings followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of catalysts such as palladium in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Scientific Research Applications
2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4OS/c19-18(20,21)13-4-1-5-14(9-13)23-16(26)11-27-17-7-6-15(24-25-17)12-3-2-8-22-10-12/h1-10H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGDZUXTEOCLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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